molecular formula C6H9NO5 B13149873 3-Hydroxypyrrolidine-2,2-dicarboxylic acid CAS No. 89464-65-3

3-Hydroxypyrrolidine-2,2-dicarboxylic acid

Cat. No.: B13149873
CAS No.: 89464-65-3
M. Wt: 175.14 g/mol
InChI Key: AGGKAYFCYMJGQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

3-Hydroxypyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, nitric acid, and manganese catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-Hydroxypyrrolidine-2,2-dicarboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic effects. In medicine, it is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals. Additionally, in industry, it is utilized in the production of materials with specific properties, such as polymers and coordination complexes .

Comparison with Similar Compounds

Biological Activity

3-Hydroxypyrrolidine-2,2-dicarboxylic acid (commonly referred to as 3-Hydroxyproline) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
  • Molecular Formula : C5H9NO3
  • CAS Number : 4298-08-2

This compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity : It acts as an inhibitor of several key enzymes involved in metabolic pathways, including:
    • α-glucosidase
    • Lipase
    • Amylase

These inhibitory actions suggest potential applications in managing metabolic disorders such as diabetes.

Anticancer Properties

Research indicates that this compound may play a role in cancer treatment:

  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it showed significant cytotoxicity against human prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .
Cell LineIC50 Value (µM)Reference
PC-369.4
LNCaP47.8
22Rv14.86

Immunomodulatory Effects

Recent studies have highlighted the role of hydroxyproline in modulating immune responses:

  • PD-L1 Expression : Hydroxyproline enhances the expression of PD-L1 in myeloid and cancer cells when stimulated with IFN-γ. This effect may contribute to immune evasion by tumors, suggesting that targeting hydroxyproline metabolism could be a strategy for cancer therapy .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study assessed the effects of various concentrations of hydroxyproline on different cancer cell lines, revealing that it significantly increased PD-L1 expression while also affecting cell viability positively under certain conditions .
  • Metabolic Regulation : Another investigation explored how hydroxyproline influences metabolic pathways related to immune responses. The findings indicated that this compound could regulate autophagic flux and thus impact PD-L1 expression levels .

Properties

CAS No.

89464-65-3

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

3-hydroxypyrrolidine-2,2-dicarboxylic acid

InChI

InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12)

InChI Key

AGGKAYFCYMJGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1O)(C(=O)O)C(=O)O

Origin of Product

United States

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